REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[NH:11]1CCC[CH2:12]1.COCCO[AlH2-]OCCOC.[Na+].CC(C)([O-])C.[K+].COC(=O)C1C=C(Br)C=CC=1Cl>CC(OC)(C)C.C1(C)C=CC=CC=1.C1COCC1>[Cl:10][C:5]1[CH:4]=[CH:3][C:2]([C:12]#[N:11])=[CH:9][C:6]=1[CH:7]=[O:8] |f:2.3,4.5|
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)Br)Cl)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An analytical sample was recrystallized from aq. EtOH
|
Type
|
CUSTOM
|
Details
|
to give white needles
|
Type
|
CUSTOM
|
Details
|
After 15 min the mixture was quenched with 2 N HCl (300 mL)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Repeated recystallizations (hexanes) of the recovered material gave a crude solid (3.22 g, 54%, mp 43-46° C.), which
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the next step
|
Type
|
CUSTOM
|
Details
|
Column chromatography of crude material (7.60 g, 100%) [hexane/EtOAc (7:3)], followed by recrystallization from hexane/EtOAc (2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |